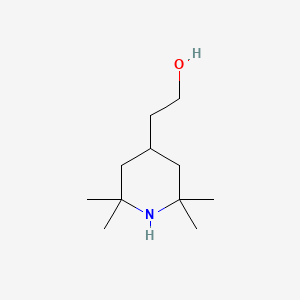

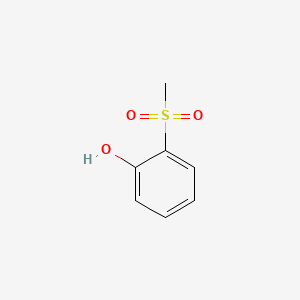

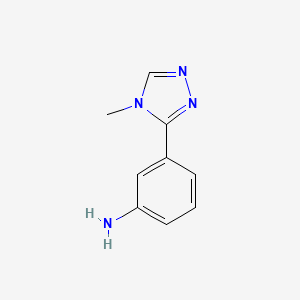

![molecular formula C10H12N2S B1297725 (5,6-ジヒドロ-4H-[1,3]チアジン-2-イル)-フェニルアミン CAS No. 3420-40-4](/img/structure/B1297725.png)

(5,6-ジヒドロ-4H-[1,3]チアジン-2-イル)-フェニルアミン

説明

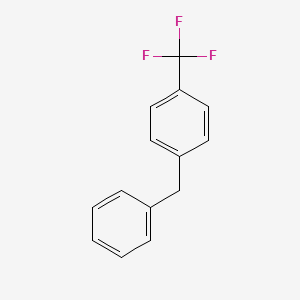

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound with the molecular formula C10H12N2S . It has a molecular weight of 192.28 g/mol . The compound is also known by several synonyms, including (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenyl-amine and N-[(2E)-1,3-Thiazinan-2-ylidene]aniline .

Molecular Structure Analysis

The molecular structure of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine consists of a phenyl group (a benzene ring) attached to a 5,6-dihydro-4H-1,3-thiazin-2-amine group . The InChI (IUPAC International Chemical Identifier) for the compound is InChI=1S/C10H12N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H,11,12) .Physical And Chemical Properties Analysis

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has a molecular weight of 192.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 192.07211956 g/mol . The topological polar surface area of the compound is 49.7 Ų .科学的研究の応用

薬理学的意義

チアジン誘導体、例えばこの化合物は生物学的に活性であり、様々な疾患の治療に重要な役割を果たします . それらは、抗菌剤、抗真菌剤、抗腫瘍剤、抗マラリア剤、抗腫瘍剤、抗ウイルス剤、抗炎症剤、鎮痛剤、および抗癌剤として様々な程度の有望な結果を示します .

カンナビノイド受容体アゴニスト

この化合物を含む、2-アリールイミノ-5,6-ジヒドロ-4H-1,3-チアジンの誘導体は、CB1およびCB2受容体のカンナビノイド受容体アゴニストとして作用し、鎮痛作用があることがわかりました .

放射線防護

この化合物とその誘導体は、マウスにおける放射線誘発性造血および腸管障害に対する保護効果があることがわかりました . これらの化合物による前処置は、致死量の放射線にさらされたマウスの生存率を改善しました .

抗酸化防御

これらの化合物は、抗酸化防御システムを強化し、一酸化窒素およびペルオキシナイトライト含有量を減少させることにより、酸化ストレスおよびニトロ化ストレスを減少させます .

DNA損傷軽減

この化合物とその誘導体は、コメットアッセイで評価されたように、放射線誘発性DNA損傷を軽減します .

一酸化窒素シンターゼ阻害剤

作用機序

Target of Action

It has been found that similar thiazine derivatives can act as inhibitors of nitric oxide synthase .

Mode of Action

Nitric oxide is a reactive nitrogen species that can cause damage to biological molecules and affect their physiological functions .

Biochemical Pathways

It is known that nitric oxide synthase plays a crucial role in various biochemical pathways, including the regulation of vascular tone, neurotransmission, and immune response .

Pharmacokinetics

A complex of zinc with a similar thiazine derivative was found to exhibit insufficient stability in aqueous and physiological saline solutions but was stable in alcohol .

Result of Action

Similar thiazine derivatives have been found to have protective effects against radiation-induced hematopoietic and intestinal injury in mice .

Action Environment

It is known that the stability of similar thiazine derivatives can be influenced by the solvent used, with increased stability observed in alcohol compared to aqueous and physiological saline solutions .

生化学分析

Biochemical Properties

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to bind with certain enzymes, influencing their activity. For instance, it can act as an inhibitor for specific enzymes, thereby modulating biochemical pathways. The interactions between N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine and these biomolecules are primarily based on its structural compatibility and the presence of functional groups that facilitate binding .

Cellular Effects

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound may affect the phosphorylation status of certain proteins, thereby impacting signal transduction pathways. Additionally, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can modulate the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can change over time. The stability of the compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation or metabolic processing .

Dosage Effects in Animal Models

The effects of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical response .

Metabolic Pathways

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in certain cellular compartments. The localization of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects .

特性

IUPAC Name |

N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMNZMYUHMBOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345597 | |

| Record name | N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3420-40-4 | |

| Record name | N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)